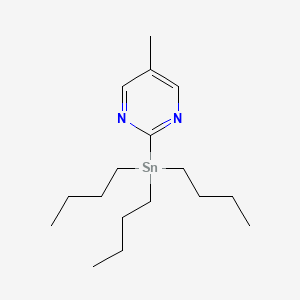

Tributyl-(5-methylpyrimidin-2-yl)stannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tributyl-(5-methylpyrimidin-2-yl)stannane is a chemical compound with the empirical formula C18H33NSn . It has a molecular weight of 382.17 . This compound is used in Stille cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a 5-methylpyrimidin-2-yl group bonded to a tin atom, which is further bonded to three butyl groups . The SMILES string representation of this compound isCCCCSn(CCCC)c1ccc(C)cn1 . Chemical Reactions Analysis

This compound is known to be used in Stille cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds and are widely used in organic chemistry.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.514 and a density of 1.106 g/mL at 25 °C .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Organotin compounds like tributylstannyl derivatives have been utilized as intermediates in the synthesis of complex organic molecules. For instance, they have played a crucial role in the preparation of β-carboline alkaloids, which are of interest due to their pharmacological properties. The process involves palladium-catalyzed coupling reactions, demonstrating the utility of organotin compounds in facilitating the formation of carbon-carbon bonds under mild conditions (Bracher & Hildebrand, 1993).

Materials Science and Chemistry

Organotin reagents have also been applied in the development of new materials and chemical methodologies. For example, tributylstannyl compounds have been used in the synthesis of emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes. These complexes are relevant for their potential applications in optoelectronic devices due to their luminescent properties. The synthesis involves Stille coupling reactions, highlighting the role of organotin compounds in facilitating cross-coupling processes that enable the creation of complex metal-organic frameworks (Farrell et al., 2004).

Asymmetric Synthesis

The field of asymmetric synthesis has also benefited from the use of organotin compounds. For example, tributylstannyl derivatives have been employed in stereoselective transformations, such as the preparation of chiral alcohols through highly diastereoselective hydrostannylation reactions. These methods contribute to the toolkit available for the synthesis of enantiomerically pure compounds, which are of utmost importance in the pharmaceutical industry (Miura, Wang, & Hosomi, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

tributyl-(5-methylpyrimidin-2-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2.3C4H9.Sn/c1-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVUYHMPKPMLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)

![4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2675009.png)